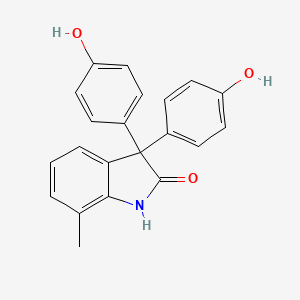
BHPI
Cat. No. B1666949
Key on ui cas rn:
56632-39-4
M. Wt: 331.4 g/mol
InChI Key: FABLAHMQSQFDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04053483
Procedure details


38.2 g of pure phenol were mixed with 0.4 g of concentrated sulphuric acid, with stirring and heating to 60° C. 28.5 g (0.177 mole) of 7-methylisatin were added in portions. At the end of the addition, the temperature was raised to 85° C. and 21 g of PhOAc were gradually added dropwise over a period of 5 hours. Finally, the temperature of the stirred mixture was raised to 120° C. for 30 minutes. It was then allowed to cool, filtered and washed with abundant water to remove the PhOAc. The resulting solid was dried and gave 50 g. It was dissolved in acetone and precipitated with chloroform, allowed to cool and filtered. The solid formed was dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2 -indolinone, m.p. 272°-4° C. Yield: 52%.





Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][C:15](=[O:18])[C:14]2=O.[C:20]1([O:26]C(C)=O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC(C)=O.S(=O)(=O)(O)O>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:14]2([C:23]3[CH:24]=[CH:25][C:20]([OH:26])=[CH:21][CH:22]=3)[C:13]3[C:17](=[C:9]([CH3:8])[CH:10]=[CH:11][CH:12]=3)[NH:16][C:15]2=[O:18])=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
28.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC=C2C(C(NC12)=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to 85° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Finally, the temperature of the stirred mixture was raised to 120° C. for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with abundant water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the PhOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 50 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated with chloroform
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C1(C(NC2=C(C=CC=C12)C)=O)C1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
